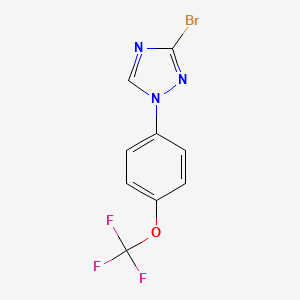

3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole

CAS No.: 1417885-96-1

Cat. No.: VC3082883

Molecular Formula: C9H5BrF3N3O

Molecular Weight: 308.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417885-96-1 |

|---|---|

| Molecular Formula | C9H5BrF3N3O |

| Molecular Weight | 308.05 g/mol |

| IUPAC Name | 3-bromo-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole |

| Standard InChI | InChI=1S/C9H5BrF3N3O/c10-8-14-5-16(15-8)6-1-3-7(4-2-6)17-9(11,12)13/h1-5H |

| Standard InChI Key | QILRNUBKKHEVBI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=NC(=N2)Br)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1N2C=NC(=N2)Br)OC(F)(F)F |

Introduction

Chemical Structure and Properties

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is characterized by a five-membered 1,2,4-triazole ring with three nitrogen atoms, a bromine atom at the 3-position, and a 4-(trifluoromethoxy)phenyl group at the 1-position. The compound has a molecular formula of C9H5BrF3N3O and a molecular weight of 308.05 g/mol. The presence of both the bromine atom and the trifluoromethoxy group confers distinct chemical properties and biological activities to the molecule.

The compound belongs to the broader class of triazole derivatives, which are heterocyclic compounds known for their diverse pharmacological properties. The specific arrangement of atoms in 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole creates a unique electronic distribution that influences its reactivity and interaction with biological targets.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1417885-96-1 |

| Molecular Formula | C9H5BrF3N3O |

| Molecular Weight | 308.05 g/mol |

| Physical State | Solid (inferred) |

| Application Category | Research chemical, Medicinal chemistry |

Synthesis Methods

The synthesis of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole can be achieved through various methods, with copper-catalyzed coupling reactions being particularly effective.

Copper-Catalyzed Coupling Reactions

One common approach involves the reaction of 1-iodo-4-(trifluoromethoxy)benzene with a triazole derivative in the presence of copper(I) iodide and a base such as cesium carbonate. This copper-catalyzed coupling reaction facilitates the formation of the C-N bond between the triazole ring and the phenyl group, providing an efficient route to the target compound.

Synthesis of Related Triazole Compounds

Similar synthetic routes can be adapted from related compounds. For instance, the synthesis of 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole involves reacting 4-bromo-1-iodo-2-(trifluoromethoxy)benzene with 3-methyl-1H-1,2,4-triazole in the presence of potassium carbonate in N,N-Dimethyl Formamide . This methodology could be modified for the synthesis of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole by selecting appropriate starting materials and reaction conditions.

Regioselective Synthesis Approaches

Regioselective synthesis methods for 3-trifluoromethyl 1,2,4-triazoles, as described in literature, provide valuable insights for synthesizing 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole . These approaches typically employ specific reagents and conditions to control the regioselectivity, ensuring that substituents are introduced at the desired positions on the triazole ring. For example, the use of NEt3 as a base and NMP as a solvent under blue LED irradiation has been reported for similar regioselective syntheses .

Structural Insights

Understanding the structural features of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is essential for elucidating its reactivity and biological activity.

Dihedral Angle

In similar compounds, such as 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, the dihedral angle between the benzene and triazole rings is approximately 23.17° . This angle represents the relative orientation of these two ring systems and significantly influences the compound's three-dimensional structure. A similar dihedral angle might be expected in 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole, although the exact value could differ due to the different substitution pattern.

Crystal Structure Considerations

The crystal structure of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole would provide valuable insights into its packing arrangement and intermolecular interactions. For related compounds, crystallization has been achieved using solvent systems such as hexane-ethyl acetate , suggesting that similar conditions might be suitable for obtaining crystals of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole for X-ray diffraction studies.

Biological Activities

Compounds containing the 1,2,4-triazole moiety are known for their broad spectrum of biological activities, which are often enhanced by the presence of specific substituents like bromine and trifluoromethoxy groups.

Antimicrobial Properties

The 1,2,4-triazole scaffold is recognized for its antimicrobial, antifungal, and antiviral properties . A large volume of research on triazoles and their derivatives has demonstrated significant antibacterial activity of this heterocyclic core . The presence of the trifluoromethoxy group in 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is expected to enhance its biological activity, making it a potential therapeutic agent against bacterial and fungal infections.

Structure-Activity Relationships

Understanding the structure-activity relationships of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole and related compounds is crucial for optimizing their biological activities. Studies on similar 1,2,4-triazole derivatives have shown that the nature and position of substituents on both the triazole ring and the attached phenyl group significantly influence their biological properties . The preliminary in vitro biological activities of novel 1,2,4-triazole scaffolds have revealed that certain derivatives exhibit moderate antibacterial activities .

Applications

The unique structural features and biological activities of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole make it suitable for various applications in different fields.

Medicinal Chemistry

One of the primary applications of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is in medicinal chemistry for drug development. Its potential therapeutic properties against cancer and infections caused by bacteria and fungi make it an attractive candidate for pharmaceutical research. The presence of the trifluoromethoxy group enhances its biological activity, potentially improving its efficacy and pharmacokinetic properties.

Chemical Synthesis and Building Blocks

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole can serve as a valuable building block in the synthesis of more complex molecules. The bromine atom at the 3-position provides a site for further functionalization through various chemical transformations, such as cross-coupling reactions. For example, similar brominated compounds have been used in Suzuki-Miyaura reactions with arylboronic acids to create more complex structures , as shown in the reaction of 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole with 2-naphthylboronic acid .

Materials Science

Beyond its applications in medicinal chemistry, 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole has potential uses in materials science for the development of novel materials. The specific combination of the triazole ring with the bromine atom and the trifluoromethoxy group might confer unique properties to materials incorporating this compound, such as specific electronic, optical, or thermal characteristics.

Research Tools

The compound can also serve as a research tool for studying biological processes and developing new methodologies in organic synthesis. Its well-defined structure and potential for modification make it useful for exploring structure-activity relationships and developing new synthetic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume